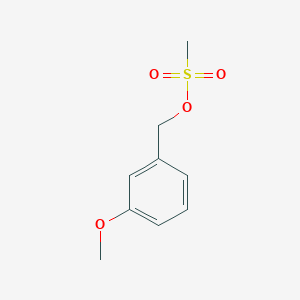

3-Methoxybenzyl methanesulfonate

説明

3-Methoxybenzyl methanesulfonate is a chemical compound with the molecular formula C9H12O4S . It contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ether, and 1 sulfonate .

Molecular Structure Analysis

The molecular structure of 3-Methoxybenzyl methanesulfonate is complex, with a total of 26 bonds . It includes 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ether, and 1 sulfonate .Physical And Chemical Properties Analysis

3-Methoxybenzyl methanesulfonate has an average mass of 202.228 Da and a monoisotopic mass of 202.029984 Da . It is moisture sensitive and incompatible with bases, alcohols, amines, metals, and oxidizing agents .科学的研究の応用

Kinetic and Spectroscopic Characterization : MBMMS is used in the study of highly reactive methanesulfonates (mesylates). Its solvolysis in aqueous ethanol and methanol has been studied, contributing to the understanding of electronic effects stabilizing carbocationic transition states in SN1 reactions (Bentley et al., 1994).

Peptide Synthesis : In peptide synthesis, sulfoxides of cysteine with S-p-methoxybenzyl groups have been prepared, and their behavior under deprotecting conditions has been examined. This research is crucial for understanding the stability of certain peptide bonds during synthesis (Funakoshi et al., 1979).

Material Science and Self-Assemblies : MBMMS reacts with certain compounds to form complex self-assemblies. For example, diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to form compounds useful in materials science, demonstrating diverse structural motifs in the solid state (Shankar et al., 2011).

Organic Synthesis : MBMMS is used in organic synthesis for transformations like the cleavage of p-Methoxybenzyl ethers by polymer-supported sulfonamides. This process is significant for protecting group removal in organic synthesis (Hinklin & Kiessling, 2002).

Microbial Metabolism : MBMMS has been studied in the context of microbial metabolism, specifically regarding its role as a source of sulfur for certain aerobic bacteria. This research contributes to our understanding of the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).

Protein Analysis : Methanesulfonic acid, closely related to MBMMS, has been utilized in protein hydrolysis for improved chromatographic analysis, specifically in the determination of seleno-methionine in biological samples (Wrobel et al., 2003).

Safety and Hazards

特性

IUPAC Name |

(3-methoxyphenyl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-12-9-5-3-4-8(6-9)7-13-14(2,10)11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPLZPVVDSIISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2672536.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2672538.png)

![N-[4-(Hydroxymethyl)piperidin-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B2672539.png)

![Methyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2672540.png)

![4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672542.png)

![1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2672544.png)

![N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2672546.png)

![4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate](/img/structure/B2672547.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2672552.png)